Anhydro nucleoside

Description

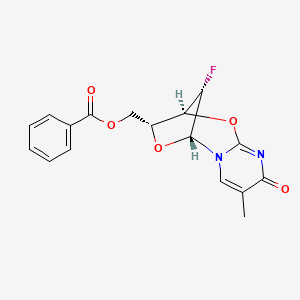

Structure

3D Structure

Properties

CAS No. |

132776-19-3 |

|---|---|

Molecular Formula |

C17H15FN2O5 |

Molecular Weight |

346.31 g/mol |

IUPAC Name |

[(1R,9S,10R,12S)-12-fluoro-4-methyl-5-oxo-8,11-dioxa-2,6-diazatricyclo[7.2.1.02,7]dodeca-3,6-dien-10-yl]methyl benzoate |

InChI |

InChI=1S/C17H15FN2O5/c1-9-7-20-15-12(18)13(25-17(20)19-14(9)21)11(24-15)8-23-16(22)10-5-3-2-4-6-10/h2-7,11-13,15H,8H2,1H3/t11-,12+,13+,15-/m1/s1 |

InChI Key |

UMDFLFHAXYPYQN-UKTARXLSSA-N |

Isomeric SMILES |

CC1=CN2[C@H]3[C@H]([C@H]([C@H](O3)COC(=O)C4=CC=CC=C4)OC2=NC1=O)F |

Canonical SMILES |

CC1=CN2C3C(C(C(O3)COC(=O)C4=CC=CC=C4)OC2=NC1=O)F |

Origin of Product |

United States |

Synthetic Methodologies for Anhydro Nucleosides

General Strategies for Anhydro Bond Formation

The creation of the defining anhydro bond relies on key chemical reactions that can be tailored to achieve the desired molecular architecture.

Cyclization Reactions Leading to Anhydro Nucleosides

The most fundamental approach to forming anhydro nucleosides is through intramolecular cyclization. This process involves the formation of a new bond between an atom on the sugar ring and an atom on the nucleobase, or between two different positions on the sugar itself. This is typically achieved via an intramolecular nucleophilic substitution (SN2) reaction. mcgill.ca

In this reaction, a nucleophilic group, usually a hydroxyl group on the sugar, attacks an electrophilic center, displacing a leaving group to form the cyclic structure. For instance, the 2'-hydroxyl group of a pyrimidine (B1678525) nucleoside can attack the C2 position of the base, or the 3'-hydroxyl can attack the N3 position of a purine (B94841) base. The efficiency of the cyclization is often enhanced by activating the hydroxyl group or by introducing a good leaving group at the target position. Common leaving groups include tosylate (Ts), mesylate (Ms), or halide atoms. The reaction is typically promoted by a base, which deprotonates the hydroxyl group, increasing its nucleophilicity. Some cyclization reactions can also be induced under acidic conditions or via radical-mediated pathways. nih.govnih.gov

Chiral Pool Approaches for Stereoselective Synthesis

The chiral pool synthesis strategy leverages naturally occurring, enantiomerically pure compounds as starting materials to impart stereochemical control over the final product. In the context of anhydro nucleosides, readily available carbohydrates like α-D-glucose or natural nucleosides themselves (e.g., uridine (B1682114), cytidine) serve as the chiral templates. nih.gov

By starting with a molecule that already possesses the desired stereocenters in the sugar moiety, the subsequent chemical transformations are guided by this inherent chirality. This approach avoids the need for complex asymmetric synthesis steps or chiral resolutions, making it an efficient route to stereochemically defined anhydro nucleosides. For example, starting with D-ribose ensures the formation of anhydro nucleosides with the natural D-configuration in the sugar ring.

De Novo Synthetic Routes to Anhydro Sugar Moieties

In contrast to the chiral pool approach, de novo synthesis involves the construction of the anhydro sugar moiety from simple, often achiral, precursor molecules. This strategy offers great flexibility, allowing for the creation of unnatural sugar analogs and nucleosides with diverse structural modifications.

These routes often employ powerful reactions from modern organic synthesis. For example, methods may involve linking carbohydrate precursors to a nucleobase followed by a transition metal-mediated cyclization to form the final anhydro sugar structure. nih.gov This approach is particularly valuable for synthesizing nucleoside analogs that are not accessible from natural carbohydrate starting materials. Protected 1,2-anhydro sugars, synthesized via intramolecular nucleophilic attack, are versatile glycosyl donors for the synthesis of various nucleosides. chimia.ch

Synthesis of Specific Anhydro Linkage Isomers

The precise connectivity between the sugar and the base defines the anhydro nucleoside isomer. Different synthetic pathways have been developed to selectively target specific linkages, most notably the 2,2'- and 2,3'-isomers.

2,2'-Anhydro Nucleoside Synthetic Pathways

The 2,2'-anhydro linkage is characteristic of pyrimidine nucleosides and is a crucial intermediate for introducing modifications at the 2'-position of the sugar. nih.govmdpi.com The synthesis of these compounds, particularly 2,2'-anhydro-1-β-D-arabinofuranosylcytosine, is well-established.

A common method involves the reaction of cytidine (B196190) with an acid anhydride or acid chloride in the presence of a Lewis acid like boron trifluoride etherate. nih.gov This one-pot reaction facilitates the formation of the 2,2'-anhydro bridge. Another established route is the treatment of a uridine or cytidine derivative, which has a good leaving group at the 2'-position (such as a tosylate or mesylate), with a base. The C2-carbonyl oxygen of the pyrimidine base acts as the intramolecular nucleophile, attacking the C2' carbon and displacing the leaving group to form the bicyclic system.

| Starting Material | Reagent(s) | Purpose | Reference |

|---|---|---|---|

| Cytidine | Acid Anhydride/Chloride + Boron Trifluoride Etherate | Direct one-pot synthesis of acylated 2,2'-anhydrocytosine salts. | nih.gov |

| Uridine/Cytidine | Tosyl Chloride or Mesyl Chloride, followed by a base | Creates a leaving group at C2' for intramolecular cyclization. | nii.ac.jp |

| 2,2'-Anhydro nucleosides | Hydrogen Fluoride (HF) | Opens the anhydro bridge to form 2'-deoxy-2'-fluoro nucleosides. | mdpi.com |

2,3'-Anhydro Nucleoside Synthetic Pathways

The synthesis of 2,3'-anhydro nucleosides, typically involving purine bases, often proceeds through different intermediates. A key strategy involves the use of a xylo-nucleoside precursor where the hydroxyl groups at the 3' and 5' positions are protected, for example, as a cyclic sulfite. nih.gov

In one efficient method, a 3',5'-O-sulfinyl xylo-nucleoside is used. The key step is the deprotection of this sulfite group, which proceeds via an intramolecular cyclization involving a 2-α-carbamate, leading to the formation of the 2',3'-anhydro linkage in high yield. nih.gov These anhydro nucleosides are valuable precursors for synthesizing other modified nucleosides, such as 3'-amino-3'-deoxynucleosides.

| Intermediate | Target Anhydro Linkage | Typical Nucleobase | Synthetic Utility | Reference |

|---|---|---|---|---|

| Nucleoside with 2'-O-leaving group (e.g., OMs, OTs) | 2,2'-Anhydro | Pyrimidine (U, C) | Base-mediated cyclization. | nii.ac.jp |

| 3',5'-O-Sulfinyl xylo-nucleoside | 2,3'-Anhydro | Purine (A) | Deprotection-induced intramolecular cyclization. | nih.gov |

| 1,2-Anhydro Sugar | N/A (Glycosyl Donor) | N/A | Coupling with nucleobases to form various nucleosides. | chimia.ch |

3',5'-Anhydro Nucleoside Synthetic Pathways

The formation of a 3',5'-anhydro linkage creates a bicyclic system involving the furanose sugar ring and a newly formed oxetane ring. This structural motif rigidly locks the sugar pucker. The synthesis of these compounds, such as 3',5'-anhydrothymidine, is typically achieved through an intramolecular Williamson ether synthesis.

This process generally involves a precursor nucleoside where the 5'-hydroxyl group is converted into a good leaving group, such as a tosylate (OTs) or mesylate (OMs). Subsequent treatment with a non-nucleophilic base promotes the deprotonation of the 3'-hydroxyl group. The resulting 3'-alkoxide then acts as an intramolecular nucleophile, attacking the C5' carbon and displacing the leaving group to forge the 3',5'-ether bond.

Table 1: General Pathway for 3',5'-Anhydro Nucleoside Synthesis

| Step | Description | Reagents |

|---|---|---|

| 1. Activation | Activation of the 5'-hydroxyl group of a protected nucleoside. | Tosyl chloride (TsCl) or Mesyl chloride (MsCl) in pyridine. |

| 2. Cyclization | Base-induced intramolecular nucleophilic substitution. | A strong, non-nucleophilic base (e.g., Sodium hydride, NaH). |

| 3. Deprotection | Removal of any protecting groups on the nucleobase or sugar. | Standard deprotection conditions. |

This table outlines a generalized synthetic approach for 3',5'-anhydro nucleosides based on established chemical principles.

1',3'-Anhydro Nucleoside Synthetic Pathways

A novel approach for synthesizing pyrimidine 1',3'-anhydro nucleosides of D-psicofuranose and D-sorbofuranose has been developed. researchgate.net This strategy utilizes a readily available starting material, O2,3'-anhydro-β-D-fructofuranosyluracil, to construct the constrained 1',3'-anhydro bridge. researchgate.net The synthesis involves a series of protection and benzylation steps, followed by an intramolecular nucleophilic attack of a 4'-alkoxide at the 3'-carbon, which leads to the opening of the initial O2,3'-anhydro ring. researchgate.net This key step facilitates the formation of the desired 1',3'-anhydro linkage, resulting in rigid nucleoside structures. researchgate.net

1',5'-Anhydro Nucleoside Synthetic Pathways

1,5-Anhydrohexitol nucleosides represent a class of analogues where the furanose ring is replaced by a six-membered pyranose-like ring, with the anhydro bridge connecting C1' and C5'. The synthesis of these compounds can be achieved through several methods. One common approach involves the alkylation of heterocyclic bases with a suitably modified 1,5-anhydrohexitol derivative. axios-research.com

For instance, a tosylated 1,5-anhydrohexitol can serve as the electrophile, reacting with the nucleophilic nitrogen of a pyrimidine or purine base. axios-research.com An alternative route employs the Mitsunobu reaction, where the hydroxyl group of a 1,5-anhydrohexitol is activated in situ to facilitate alkylation of the nucleobase. axios-research.com These synthetic strategies have been successfully used to prepare various 1,5-anhydrohexitol nucleosides that have been evaluated for antiviral activities. axios-research.com The synthesis of the necessary 1,5-anhydrohexitol building blocks often starts from readily available carbohydrates like tetra-O-acetyl-α-D-bromoglucose.

N3,5'-Anhydro Nucleoside Synthetic Pathways

The formation of an anhydro bridge between the N3 position of a purine base and the 5'-carbon of the sugar moiety results in N3,5'-cyclonucleosides. A direct, one-step method for the synthesis of these tricyclic systems is the Mitsunobu reaction. This reaction facilitates the intramolecular cyclization of purine nucleosides, such as formycin, by activating the 5'-hydroxyl group with a reagent system like triphenylphosphine (PPh3) and diethylazodicarboxylate (DEAD) or diisopropylazodicarboxylate (DIAD). axios-research.com The N3 atom of the purine ring then acts as the intramolecular nucleophile to form the N3,5'-covalent bond. This methodology has been successfully applied to prepare various purine N(3),5'-cyclonucleosides. The structure of N3,5'-cycloxanthosine, first synthesized in 1963, has been confirmed through modern spectroscopic analysis and a convenient one-step synthesis from xanthosine. axios-research.com

Other Novel Anhydro Ring Formations

Beyond the more common anhydro linkages, a variety of other novel ring formations have been explored to create unique, conformationally restricted nucleosides.

2,2'-Anhydro Nucleosides : These are important intermediates in nucleoside chemistry, often used for the synthesis of 2'-deoxy and other 2'-modified nucleosides. They are typically formed from uridine or cytidine derivatives where the 2'-hydroxyl group attacks the C2 of the pyrimidine base. The synthesis can be achieved by treating a nucleoside with a 3'-O-mesyl group and a free 2'-OH group with a base like 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU), resulting in the formation of the 2,2'-anhydro bond.

2,5'-Anhydro Nucleosides : These compounds contain an anhydro bridge between the C2 of the pyrimidine base and the C5' of the sugar. They have been synthesized as antitumor and antiviral agents. axios-research.com

3,6-Anhydro Nucleosides : Bicyclic nucleosides featuring a 3,6-anhydro sugar moiety have been synthesized from D-glucose derivatives. The key step is the creation of the 3,6-anhydro sugar intermediate, which is then condensed with silylated nucleobases using Vorbrüggen conditions to yield the target bicyclic nucleosides.

2,5-Anhydro Sugars : A facile formation of 2,5-anhydro sugar derivatives occurs through a ring contraction of methyl hexopyranoside 2-triflates. This reaction involves the displacement of the triflate group with migration of the ring-oxygen atom to C-2, allowing a nucleophile to attack at C-1.

1,2-Anhydro Sugars : Protected 1,2-anhydro furanoses and pyranoses are valuable glycosyl donors for the synthesis of nucleosides. Their high reactivity stems from the strained three-membered oxirane ring fused to the sugar, which readily opens upon nucleophilic attack at the anomeric carbon.

Advanced Synthetic Techniques and Reagents in this compound Chemistry

The synthesis of anhydro nucleosides often requires specific reagents and techniques to control selectivity and achieve efficient cyclization. The choice of reagents can influence reaction rates, yields, and the formation of side products.

Application of Lewis Acids and Bases in this compound Synthesis

Lewis acids and bases are crucial reagents in many synthetic pathways for nucleosides and their anhydro derivatives.

Lewis Acids play a significant role in glycosylation reactions, which are often a key step in the synthesis of the nucleoside precursor to anhydro formation. In the widely used silyl-Hilbert-Johnson (Vorbrüggen) reaction, a Lewis acid such as trimethylsilyl (B98337) trifluoromethanesulfonate (TMSOTf) or tin(IV) chloride (SnCl4) is used to activate the sugar derivative, facilitating the coupling with a silylated nucleobase. Lewis acids can also be employed to promote the opening of anhydro rings. For example, the nucleophilic opening of the oxetane ring in methyl 3,5-anhydro-D-xylofuranosides with silylated pyrimidine bases is achieved in the presence of trimethylsilyl triflate. Lewis acids like boron trifluoride etherate (BF3·Et2O) have been used in reactions to synthesize 2,2'-anhydro-1-(β-D-arabinofuranosyl)cytosine derivatives from cytidine.

Bases are fundamental for synthetic routes that rely on intramolecular nucleophilic substitution to form the anhydro bridge. Strong, non-nucleophilic bases are often required to deprotonate a hydroxyl group without competing in the substitution reaction. For instance, the synthesis of 2,2'-anhydro derivatives from 3'-O-mesyl-β-D-glucofuranosyl nucleosides is effectively carried out using DBU. This base facilitates the intramolecular attack of the 2'-hydroxyl group to form the anhydro linkage.

Table 2: Chemical Compounds Mentioned

| Compound Name |

|---|

| 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) |

| 1',3'-anhydro-b-D-psico-furanosyl nucleoside |

| 1',3'-anhydro-b-D-sorbo-furanosyl nucleoside |

| 1,5-Anhydrohexitol nucleoside |

| 2,2'-Anhydro-1-(β-D-arabinofuranosyl)cytosine |

| 2,5-Anhydro sugar |

| 3',5'-Anhydrothymidine |

| 3,6-Anhydro sugar |

| Boron trifluoride etherate (BF3·Et2O) |

| Diethylazodicarboxylate (DEAD) |

| Diisopropylazodicarboxylate (DIAD) |

| Formycin |

| Mesyl chloride (MsCl) |

| Methyl 3,5-anhydro-D-xylofuranoside |

| N3,5'-Cyclonucleoside |

| N3,5'-Cycloxanthosine |

| O2,3'-anhydro-β-D-fructofuranosyluracil |

| Tetra-O-acetyl-α-D-bromoglucose |

| Tin(IV) chloride (SnCl4) |

| Tosyl chloride (TsCl) |

| Trimethylsilyl trifluoromethanesulfonate (TMSOTf) |

| Triphenylphosphine (PPh3) |

Organometallic Reagents in this compound Transformations

Organometallic reagents, such as organolithium and Grignard (organomagnesium) compounds, are powerful tools in organic synthesis, primarily acting as strong nucleophiles and bases. youtube.comlibretexts.orgmt.com Their high reactivity is due to the significant ionic character of the carbon-metal bond, which polarizes the carbon atom to carry a partial negative charge. msu.edu

In the context of this compound synthesis, the direct application of common organometallic reagents for the final intramolecular cyclization step to form the anhydro bridge is not a prominently documented primary method. These reagents are typically highly reactive and can be incompatible with the multiple functional groups present in nucleoside precursors. libretexts.org Their utility is more frequently observed in the synthesis of modified nucleoside precursors rather than in the anhydro ring formation itself. For instance, they can be employed to introduce carbon-based substituents onto the sugar or base moieties, which might then be elaborated in subsequent steps leading to cyclization.

The primary role of these reagents is in reactions such as:

Alkylation: Introducing alkyl or aryl groups.

Addition to carbonyls: Creating new carbon-carbon bonds to form alcohol intermediates. libretexts.org

However, for the specific transformation of a hydroxyl-containing nucleoside precursor into an this compound, methods involving intramolecular nucleophilic substitution are generally preferred over the direct use of highly basic and nucleophilic organometallic reagents.

Mitsunobu Reaction in this compound Synthesis

The Mitsunobu reaction is a versatile and widely used method in organic chemistry for the conversion of primary and secondary alcohols to a variety of other functional groups, including esters and ethers. organic-chemistry.orgwikipedia.org It proceeds under mild, neutral conditions and is particularly valuable for its stereochemical outcome—a clean inversion of configuration at the alcohol carbon center via an Sₙ2 mechanism. chem-station.com This reaction is highly effective for intramolecular cyclizations to form heterocyclic rings, making it a key strategy in the synthesis of anhydro nucleosides.

The intramolecular Mitsunobu reaction in this context involves the activation of a hydroxyl group on the sugar moiety of a nucleoside, followed by nucleophilic attack from another atom within the same molecule to form the anhydro bridge. The typical reagents employed are a phosphine, most commonly triphenylphosphine (PPh₃), and an azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD). wikipedia.org

The general mechanism involves the following key steps:

Triphenylphosphine attacks the azodicarboxylate (e.g., DEAD), forming a betaine intermediate. wikipedia.org

This intermediate deprotonates the intramolecular nucleophile (e.g., an oxygen on the nucleobase or another hydroxyl group on the sugar).

The nucleoside's hydroxyl group then attacks the phosphorus atom, displacing the hydrazine derivative and forming an alkoxyphosphonium salt. This converts the hydroxyl group into an excellent leaving group. organic-chemistry.org

The tethered intramolecular nucleophile performs a backside Sₙ2 attack on the carbon bearing the activated oxygen, displacing the triphenylphosphine oxide and closing the ring to form the this compound. arkat-usa.orgnih.gov

This methodology has been successfully applied to the synthesis of various anhydro sugars, which are direct precursors or analogues of anhydro nucleosides. For example, methyl 2,3-anhydro-furanosides have been synthesized from unprotected furanosides via an intramolecular Mitsunobu reaction, demonstrating the feasibility of this approach for forming strained ether linkages analogous to those in anhydro nucleosides. bohrium.com

Table 1: Key Features of the Mitsunobu Reaction in this compound Synthesis

| Feature | Description |

|---|---|

| Reagents | Triphenylphosphine (PPh₃) and Diethyl azodicarboxylate (DEAD) or Diisopropyl azodicarboxylate (DIAD). |

| Mechanism | Intramolecular Sₙ2 reaction. nih.gov |

| Stereochemistry | Inversion of configuration at the reacting hydroxyl center. chem-station.com |

| Conditions | Typically mild and neutral, often performed at or below room temperature. wikipedia.org |

| Application | Formation of O, O, or N-bridges between the sugar and base or within the sugar ring. |

| Side Products | Triphenylphosphine oxide and a hydrazine derivative, which can complicate purification. chem-station.com |

Protecting Group Strategies for Selective Anhydro Formation

The regioselective formation of a specific anhydro linkage in a nucleoside that possesses multiple hydroxyl groups (typically at the 2', 3', and 5' positions) is a significant synthetic challenge. Protecting group chemistry is essential to overcome this, allowing for the temporary masking of certain reactive groups to direct a reaction to a specific site. uchicago.edu The choice and sequence of applying and removing these protecting groups are critical for the successful synthesis of a desired this compound isomer (e.g., 2,2'-, 2,3'-, or 3',5'-anhydro).

An effective protecting group strategy relies on several key principles:

Ease of Introduction and Removal: The protecting group should be introduced in high yield under mild conditions and removed selectively without affecting other parts of the molecule. neliti.com

Stability: It must be stable to the reaction conditions used in subsequent synthetic steps. neliti.com

Orthogonality: An orthogonal set of protecting groups allows for the selective deprotection of one group in the presence of others. uchicago.edu This is particularly important in multi-step syntheses involving several protected functional groups.

In the synthesis of anhydro nucleosides, protecting groups are used to differentiate between the hydroxyl groups of the sugar moiety. For example, to synthesize a 2,2'-anhydrouridine, the 3'- and 5'-hydroxyl groups must be protected, leaving the 2'-hydroxyl group free to be activated (or to act as a nucleophile if the base is activated).

Common protecting groups used in nucleoside chemistry and their relevance to anhydro formation are summarized below.

Table 2: Common Protecting Groups for Selective this compound Synthesis

| Protecting Group | Target Hydroxyl(s) | Removal Conditions | Strategic Application |

|---|---|---|---|

| Trityl (Tr) and derivatives (DMT, MMT) | Primarily 5'-OH (bulky) | Mild acid (e.g., dichloroacetic acid) | Protects the primary 5'-hydroxyl, allowing modification at 2' and 3' positions. |

| Silyl ethers (TBDMS, TIPS) | 2', 3', 5'-OH | Fluoride sources (e.g., TBAF) | Can be used to protect all hydroxyls, followed by selective deprotection, or for simultaneous protection of 3' and 5' hydroxyls. |

| Acyl groups (Benzoyl, Acetyl) | 2', 3', 5'-OH | Basic conditions (e.g., ammonia in methanol) | Often used to protect 3' and 5' positions to facilitate cyclization involving the 2'-position. |

| Acetal/Ketal (Isopropylidene, Benzylidene) | cis-diols (e.g., 2',3'-cis-diol) | Acidic conditions | Protects vicinal diols, useful for directing reactions to the 5'-hydroxyl or for syntheses starting from ribonucleosides with a cis-diol configuration. |

| Sulfinyl groups | Diols (e.g., 3',5'-diol) | Intramolecular cyclization | Can act as a novel protecting group that facilitates subsequent cyclization reactions to form anhydro structures. nih.gov |

By strategically combining these protecting groups, chemists can orchestrate a synthetic sequence that exposes the desired hydroxyl group at the appropriate time for the intramolecular cyclization, leading to the selective formation of the target this compound.

Scalable Production Methodologies for Research Applications

The transition of a synthetic route from a laboratory-scale procedure to a scalable methodology suitable for producing gram-to-kilogram quantities for research applications presents a distinct set of challenges. While anhydro nucleosides are not typically produced on an industrial scale, the ability to generate substantial quantities for extensive biological testing or advanced research is crucial. Scalable synthesis focuses on efficiency, robustness, cost-effectiveness, and safety.

Key considerations for developing scalable production methodologies for anhydro nucleosides include:

Process Optimization: Reaction parameters such as temperature, concentration, reaction time, and stoichiometry of reagents are rigorously optimized to maximize yield and minimize side-product formation. Design of Experiment (DoE) methodologies can be employed for efficient optimization.

Reagent and Solvent Selection: Expensive or hazardous reagents are replaced with cheaper, safer, and more environmentally benign alternatives where possible. The use of large volumes of chlorinated solvents is often discouraged in favor of greener options.

Purification Strategy: Chromatographic purification, which is common in lab-scale synthesis, is often difficult and costly to scale up. The development of synthetic routes that yield products which can be purified by crystallization or extraction is highly desirable.

Process Streamlining: "Telescoping" or "one-pot" procedures, where multiple reaction steps are carried out in the same reactor without isolating intermediates, can significantly improve efficiency and reduce waste. nih.gov

Safety and Hazard Analysis: A thorough evaluation of the thermal stability of reactants and intermediates and the potential for runaway reactions is essential for safe scale-up.

Recent advances in the scalable synthesis of complex nucleoside analogues, such as 4'-thionucleosides, provide a template for the development of processes for anhydro nucleosides. For example, a demonstrated multi-gram synthesis of a 4'-thionucleoside involved a streamlined process with optimized reaction conditions and purification by column chromatography, which could potentially be further optimized to include crystallization. nih.gov

Table 3: Considerations for Scalable Synthesis of Anhydro Nucleosides

| Consideration | Laboratory Scale | Scalable Production |

|---|---|---|

| Primary Goal | Proof of concept, synthesis of small quantities | Robust, repeatable, and safe production of larger quantities |

| Purification | Column chromatography is common | Crystallization, extraction, and distillation are preferred |

| Reagents | Cost and hazard may be secondary concerns | Cost, availability, and safety are critical |

| Process Control | Manual control of temperature and additions | Automated control for consistency and safety |

| Waste Management | Often not a primary focus | Minimization and safe disposal are essential |

By addressing these factors, synthetic routes for anhydro nucleosides can be adapted to reliably produce the quantities needed for advanced research and preclinical development.

Chemical Reactivity and Transformations of Anhydro Nucleosides

Anhydro Ring Opening Reactions

The opening of the anhydro ring is a key transformation that allows for the synthesis of a wide array of modified nucleosides. The regioselectivity and stereoselectivity of these reactions are influenced by the structure of the anhydro nucleoside, the nature of the attacking nucleophile, and the reaction conditions.

Nucleophilic Attack on the Anhydro Bridge

Anhydro nucleosides readily undergo ring-opening reactions through nucleophilic attack. The strained anhydro linkage provides a reactive site for various nucleophiles. For instance, the epoxide ring in 2',3'-anhydro nucleosides can be cleaved by nucleophiles, leading to the formation of arabinosyl and xylosyl isomers. The ratio of these products can vary significantly depending on the substrate, nucleophile, and reaction conditions. tandfonline.com

The reaction of 2,3'-anhydro pyrimidine (B1678525) nucleosides with reagents like dilithium (B8592608) tetrahalocuprates demonstrates regioselective ring opening. For example, the reaction of 1-(2,3-anhydro-5-O-trityl-β-D-lyxofuranosyl)-2-O-methyluracil with these reagents yields 2,2'-anhydro-3'-halonucleosides with high regioselectivity. tandfonline.com In contrast, the reaction with 2,3'-anhydro uracil (B121893) and thymine (B56734) nucleosides produces a mixture of arabinosyl and xylosyl halohydrins. tandfonline.com

| This compound Precursor | Nucleophilic Reagent | Major Product(s) | Product Ratio (arabino:xylo) |

| 1-(2,3-anhydro-5-O-trityl-β-D-lyxofuranosyl)-2-O-methyluracil | Li₂CuBr₄ | 2,2'-anhydro-3'-bromo-3'-deoxy-arabinosyl derivative | Excellent regioselectivity |

| 1-(2,3-anhydro-5-O-trityl-β-D-lyxofuranosyl)thymine | Li₂CuCl₄ | 2,2'-anhydro-3'-chloro-3'-deoxy-arabinosyl derivative | Perfect regioselectivity |

| 1-(2,3-anhydro-5-O-trityl-β-D-lyxofuranosyl)uracil | Li₂CuBr₄ | arabinosyl and xylosyl halohydrins | 7:3 to 8:2 |

| 1-(2,3-anhydro-5-O-trityl-β-D-lyxofuranosyl)thymine | Li₂CuBr₄ | arabinosyl and xylosyl halohydrins | 7:3 to 8:2 |

Table 1: Regioselectivity in the nucleophilic ring opening of 2,3'-anhydro pyrimidine nucleosides with dilithium tetrahalocuprates. tandfonline.com

Acid-Catalyzed Hydrolysis of Anhydro Linkages

Under acidic conditions, the anhydro linkage of these nucleosides can be hydrolyzed. The mechanism typically involves protonation of the anhydro oxygen atom, followed by nucleophilic attack by a water molecule. This process cleaves the anhydro bond and can also lead to the cleavage of the N-glycosidic bond, separating the sugar from the nucleobase. pearson.comnih.gov

The acid-catalyzed hydrolysis of nucleosides, including anhydro derivatives, often proceeds via an A-1 mechanism, where the cleavage of the C-N bond is the rate-determining step. nih.gov For certain pyrimidine nucleosides like uridine (B1682114), an important pathway in the hydrolysis of the N-glycosidic bond involves the hydration of the 5,6-double bond of the base, which facilitates the cleavage. nih.gov This suggests that the structure of the heterocyclic base plays a crucial role in the mechanism of acid-catalyzed hydrolysis.

Base-Catalyzed Rearrangements and Ring Opening

Base-catalyzed conditions can also promote the ring opening and rearrangement of anhydro nucleosides. The specific outcome depends on the structure of the this compound and the strength of the base. For instance, treatment of 5-substituted 2',5'-dichloro-2',5'-dideoxyuridines with methanolic sodium hydroxide (B78521) results in an intramolecular nucleophilic attack to form 5-substituted 2',5'-anhydro-2',5'-dideoxy-1-β-D-arabinofuranosyluracils, showcasing a base-induced cyclization that is mechanistically the reverse of a ring-opening. rsc.org

In other cases, a strong base can abstract a proton, initiating a rearrangement. The driving force for these reactions is often the formation of a more stable anionic intermediate. msu.edu For example, the interconversion of 2,3′-anhydro-1-β-D-xylofuranosyluracil and 2,2′-anhydro-1-β-D-arabinofuranosyluracil can be influenced by basic conditions. dntb.gov.ua

Conversions to Other Nucleoside Analogs

The controlled ring opening of anhydro nucleosides is a cornerstone strategy for the synthesis of various nucleoside analogs, including those with inverted stereochemistry at specific sugar carbons and deoxygenated derivatives.

Stereochemical Inversion at Sugar Carbons via Anhydro Intermediates

Anhydro nucleosides are pivotal intermediates for achieving stereochemical inversion at the sugar carbons. The formation of an anhydro bridge, followed by its regioselective opening, allows for the introduction of a substituent with an inverted configuration compared to the starting material. This process follows the principles of an Sₙ2 reaction, where the nucleophile attacks from the side opposite to the leaving group, resulting in an inversion of stereochemistry.

A classic example is the conversion of nucleosides with a ribo- configuration to those with an arabino- or xylo- configuration. For instance, the synthesis of 2'-deoxylyxofuranosyl isomers of thymidine (B127349) can be achieved via a 2,3'-anhydronucleoside intermediate. acs.org Starting from a 3'-O-mesylthymidine, an intramolecular displacement by the 2-carbonyl group of the pyrimidine base forms the 2,3'-anhydro intermediate. Subsequent nucleophilic attack at C-2' by a benzoate (B1203000) ion, followed by hydrolysis, yields the 1-(2'-deoxy-β-D-lyxofuranosyl)thymine, which is an epimer of the natural 2'-deoxyribonucleoside. acs.org

Synthesis of Deoxy- and Dideoxynucleosides from Anhydro Precursors

Anhydro nucleosides also serve as precursors for the synthesis of deoxy- and dideoxynucleosides, a class of compounds with significant biological and medicinal importance. The conversion often involves the formation of an anhydro intermediate to facilitate the removal of hydroxyl groups.

An improved protocol for transforming ribonucleosides into 2',3'-dideoxynucleosides and 2',3'-didehydro-2',3'-dideoxynucleosides involves the use of anhydro analogs. nih.gov The process can start with a ribonucleoside, which is converted to a 2',3'-anhydro derivative. This intermediate can then be subjected to reactions that lead to the desired deoxygenated product. For example, ribonucleosides can be converted into their 2',3'-anhydro analogs, which can then be transformed into 2',3'-didehydro-2',3'-dideoxynucleosides. Subsequent reduction of the double bond yields the 2',3'-dideoxynucleoside. nih.gov This strategy has been employed in the synthesis of antiviral drugs such as Stavudine (d4T), Zalcitabine (ddC), and Didanosine (ddI). nih.gov

| Starting Material | Intermediate | Key Transformation | Final Product |

| Ribonucleoside | Ribonucleoside 2',3'-bisxanthate | Radical deoxygenation | 2',3'-Dideoxynucleoside |

| Uridine | 2',3'-Anhydro-uridine | Ring opening and elimination | 2',3'-Didehydro-2',3'-dideoxyuridine (Stavudine precursor) |

| Cytidine (B196190) | 2',3'-Anhydro-cytidine | Ring opening and deoxygenation | 2',3'-Dideoxycytidine (Zalcitabine) |

| Adenosine | 2',3'-Anhydro-adenosine | Ring opening and deoxygenation | 2',3'-Dideoxyadenosine |

Table 2: General pathway for the synthesis of deoxynucleosides from ribonucleoside precursors, which can involve anhydro intermediates. nih.gov

Introduction of Halogen Substituents through Anhydro Intermediates

Anhydro nucleosides serve as effective precursors for the stereospecific and regiospecific introduction of halogen atoms (F, Cl, Br, I) onto the sugar ring. britannica.comwikipedia.org The strategy involves the nucleophilic opening of the strained anhydro ring by a halide ion. The regioselectivity of this ring-opening reaction is a critical aspect, often influenced by the specific structure of the this compound, the nature of the halogenating agent, and the reaction conditions.

One notable method involves the reaction of 2,3'-anhydro pyrimidine nucleosides with dilithium tetrahalocuprates (Li₂CuX₄, where X = Cl or Br). tandfonline.com This approach has demonstrated high regioselectivity in the cleavage of the epoxide ring in certain substrates. For instance, the reaction of 1-(2,3-anhydro-5-O-trityl-β-D-lyxofuranosyl)-2-O-methyluracil with these reagents yields 2,2'-anhydro-3'-halonucleosides with excellent to perfect regioselectivity. tandfonline.com

However, the reaction with other substrates, such as 2,3'-anhydro uracil and thymine nucleosides, results in a mixture of arabinosyl and xylosyl halohydrins. tandfonline.com The product ratio between these isomers can vary, highlighting the subtle electronic and steric influences of the nucleobase on the reaction's outcome. tandfonline.com

Table 1: Halogenation of 2,3'-Anhydro Pyrimidine Nucleosides

Formation of Unsaturated Nucleosides

Anhydro nucleosides are also pivotal intermediates in the synthesis of unsaturated nucleosides, which contain a double bond within the sugar ring. These compounds are of significant interest as potential antiviral and anticancer agents. The formation of the double bond typically proceeds through an elimination reaction where the anhydro ring acts as a precursor.

A common pathway involves the treatment of a nucleoside bearing a good leaving group, such as a methanesulfonyl (mesyl) group, vicinal to a hydroxyl group. Under basic conditions, this arrangement can lead to the in-situ formation of an anhydro intermediate, which subsequently undergoes elimination to yield the unsaturated product. For example, the reaction of a 5'-O-protected-2'-deoxy-3'-O-methanesulfonyl nucleoside with a base like sodium methoxide (B1231860) can proceed through a 3,5'-anhydro intermediate. Subsequent elimination results in the formation of a 2',3'-dideoxy-pent-2'-enofuranosyl nucleoside. researchgate.net This Silyl-Hilbert-Johnson reaction, catalyzed by Lewis acids such as trimethylsilyl (B98337) trifluoromethanesulfonate, provides an efficient route to these unsaturated systems. researchgate.net

The reaction conditions, including the choice of base and solvent, are crucial in directing the reaction towards elimination rather than nucleophilic substitution.

Modification of Nucleobase and Sugar Moieties in Anhydro Nucleosides

The unique structural constraints of anhydro nucleosides allow for specific modifications to both the sugar and the nucleobase that might not be possible with their parent nucleosides. The formation of the anhydro linkage can protect certain positions on the sugar while activating others, enabling targeted chemical transformations. beilstein-journals.org

Sugar Moiety Modification: The formation of an anhydro bridge is a key step in inverting the stereochemistry at specific carbon atoms of the sugar ring. For example, the conversion of a ribonucleoside to its arabinofuranosyl epimer often proceeds via a 2,2'-anhydro intermediate. acs.org This process involves an intramolecular SN2 attack by the 2-carbonyl oxygen of the pyrimidine base onto the C2' position of the sugar, followed by nucleophilic opening of the anhydro ring.

Nucleobase and Complex Modifications: More extensive structural changes are also possible. In one instance, a protected cytidine derivative was transformed into a novel anhydro-nucleoside featuring two oxygen bridges between the base and the sugar (a 2,5';2,6'-dianhydro structure). rsc.org This complex transformation highlights the intricate reactivity that can be harnessed through anhydro intermediates. Such modifications fundamentally alter the shape and electronic properties of the nucleoside. rsc.org

Rearrangement Mechanisms of Anhydro Nucleosides

Anhydro nucleosides and their precursors can undergo various molecular rearrangements, often driven by the release of ring strain or the formation of more stable intermediates. These rearrangements can lead to profound changes in the carbon skeleton of the sugar moiety.

A significant rearrangement mechanism observed in related nucleoside chemistry is the deoxygenative tandfonline.comacs.org-hydride shift. fiu.edu This type of rearrangement has been reported for nucleoside derivatives, such as 2'-O-tosyladenosine, when treated with reagents like lithium triethylborohydride. fiu.edu While not starting from a stable, isolated this compound, the mechanism involves a transient state that shares features with anhydro-like intermediates. The process is thought to proceed via a boronate complex, followed by a rate-determining cleavage of the C2'-leaving group bond. This cleavage is accompanied by a tandfonline.comacs.org-hydride shift from C3' to C2' and the transient formation of a carbonyl at C3'. fiu.edu Subsequent hydride attack at C3' results in a product with inverted stereochemistry at two adjacent carbon centers, effectively yielding a deoxygenated and rearranged sugar framework. fiu.edu

Such rearrangements are mechanistically distinct from cationic rearrangements like the Wagner-Meerwein, as they are induced by an anionic "push" from an oxy-anion rather than the formation of a carbocation. msu.edu These mechanisms provide powerful tools for synthesizing structurally complex and biologically relevant nucleosides that are otherwise difficult to access.

Structural Features and Conformational Analysis of Anhydro Nucleosides

Impact of Anhydro Bridge on Sugar Pucker Conformation

In solution, the sugar moiety of standard nucleosides exists in a dynamic equilibrium between two major conformational states: the C2'-endo (South) and C3'-endo (North) puckers. nih.gov The anhydro bridge, however, can force the sugar ring into a less common conformation. For instance, studies on 2,2'-O-anhydro-uridine have shown that while in the crystal form it adopts a C4'-endo conformation, in solution, it prefers a C1'-exo pucker. nih.gov This demonstrates that the anhydro linkage can stabilize conformations that are not typically favored in unmodified nucleosides.

The specific type of anhydro bridge dictates the resulting sugar conformation. For example, a 2,2'-anhydro linkage in pyrimidine (B1678525) nucleosides rigidly holds the sugar in a conformation where the base is fixed in an anti orientation relative to the sugar. The rigidity imposed by the anhydro bridge is a key feature that influences how these molecules interact with enzymes and other biological targets.

| Anhydro Nucleoside Example | Anhydro Bridge | Predominant Sugar Pucker |

| 2,2'-O-Anhydro-uridine | 2,2'-O | C1'-exo (in solution) |

| 8,2'-S-Anhydro-guanosine | 8,2'-S | C1'-exo (in solution) |

Intermolecular Interactions and Crystal Packing Architectures

The three-dimensional arrangement of molecules in a crystal lattice, known as crystal packing, is governed by a network of intermolecular interactions. In anhydro nucleosides, these interactions are crucial for understanding their solid-state properties and can provide insights into their molecular recognition patterns. The primary forces driving crystal packing in these compounds are hydrogen bonds and van der Waals interactions. mdpi.com

The presence of the anhydro bridge can influence the hydrogen bonding patterns compared to their parent nucleosides. For example, the formation of a 2,2'-anhydro bridge in a uridine (B1682114) derivative removes the 2'-hydroxyl group as a hydrogen bond donor, altering the potential hydrogen bonding network within the crystal. nih.gov

Crystal structure analyses of various anhydro nucleosides reveal diverse packing motifs. These can range from simple layered structures to more complex three-dimensional networks. The specific arrangement is a delicate balance of the molecule's shape, the distribution of hydrogen bond donors and acceptors, and weaker electrostatic interactions. mdpi.com For instance, in the crystal structure of α-2'-deoxycytidine, the packing is controlled by N—H⋯O and O—H⋯O contacts between the nucleobase and sugar moieties, forming zigzag-like chains. nih.gov While not an this compound itself, this illustrates the types of interactions that are also critical in the packing of structurally related anhydro derivatives.

Stereochemical Considerations and Diastereomeric Purity in Synthesis

The synthesis of anhydro nucleosides presents unique stereochemical challenges. The creation of the anhydro bridge often involves intramolecular reactions where the stereochemistry of the starting sugar dictates the configuration of the final product. Achieving high diastereomeric purity is a critical aspect of their synthesis, as different stereoisomers can have vastly different biological activities.

One common synthetic route to anhydro nucleosides involves the cyclization of a precursor nucleoside where a leaving group on the sugar is displaced by a nucleophilic atom on the base (or another hydroxyl group on the sugar). The stereochemical outcome of this reaction is highly dependent on the geometry of the transition state, which is influenced by the conformation of the sugar ring.

For example, the synthesis of 2,2'-anhydro pyrimidine nucleosides often proceeds via an intramolecular SN2 reaction. The stereochemistry at the C2' position is inverted during this process, and the resulting anhydro linkage locks the stereocenter. Careful control of reaction conditions and the use of appropriate protecting groups are essential to ensure the desired stereoisomer is formed with high purity. The synthesis of nucleosides, in general, requires meticulous control to achieve the correct stereochemistry, and the added constraint of forming the anhydro bridge makes these considerations even more critical. wikipedia.orgbiosynth.com

Theoretical and Computational Studies of this compound Conformations

Theoretical and computational methods are powerful tools for investigating the structural and electronic properties of anhydro nucleosides at an atomic level. These approaches complement experimental data and provide detailed insights into their conformational preferences and electronic structure.

Molecular mechanics (MM) simulations are widely used to explore the conformational landscape of flexible molecules like nucleosides. nih.gov For anhydro nucleosides, MM simulations can be particularly insightful for understanding how the anhydro bridge restricts the flexibility of the sugar ring.

These simulations use a classical force field to calculate the potential energy of a molecule as a function of its atomic coordinates. By systematically varying the torsional angles of the sugar ring, it is possible to generate a potential energy surface that reveals the most stable conformations. Even with the rigidity imposed by the anhydro bridge, some residual flexibility may exist, and MM simulations can quantify the energy barriers between different conformational states. nih.gov These studies have confirmed that the anhydro linkage significantly raises the energy of many of the conformations that are readily accessible to standard nucleosides, effectively locking the sugar into a more defined pucker.

Density Functional Theory (DFT) is a quantum mechanical method used to investigate the electronic structure of molecules. nih.gov DFT calculations can provide valuable information about the geometry, bonding, and reactivity of anhydro nucleosides.

For these compounds, DFT studies can be used to:

Optimize molecular geometries: DFT can predict the lowest energy conformation of an this compound with high accuracy, providing detailed information on bond lengths, bond angles, and torsional angles. researchgate.net

Analyze the electronic effects of the anhydro bridge: The formation of the anhydro bridge can alter the electron distribution within the molecule. DFT can quantify these changes and help to explain the observed chemical and physical properties.

Calculate spectroscopic properties: DFT can be used to predict vibrational frequencies and NMR chemical shifts, which can then be compared with experimental data to validate the calculated structure. nih.gov

Anhydro Nucleosides As Intermediates in Nucleic Acid Chemistry

Building Blocks for Modified Oligonucleotides

Anhydro nucleosides are valuable precursors for synthesizing modified oligonucleotides with altered backbones and sugar puckering, which can lead to enhanced biological stability and specific binding properties. Their rigid structure allows for stereocontrolled modifications that are often difficult to achieve with more flexible nucleoside precursors.

Hexitol (B1215160) Nucleic Acids (HNA) and L-Hexitol Nucleic Acids (L-HNA) as Anhydro Nucleoside Polymer Systems

Hexitol Nucleic Acids (HNA) are synthetic analogs of DNA and RNA where the natural five-carbon (deoxy)ribose sugar is replaced by a six-membered 1,5-anhydrohexitol ring. biosyn.comumich.edu These oligonucleotides are constructed from phosphorylated 1,5-anhydro-D-arabino-2,3-dideoxyhexitol units, with the nucleobase attached at the 2'-position. biosyn.comumich.edu The synthesis of HNA building blocks often involves the use of 1,5-anhydrohexitol precursors. umich.edu For instance, pyrimidine (B1678525) HNA monomers can be synthesized via the Mitsunobu reaction, while purine (B94841) analogs are often prepared through alkylation procedures using sulfonate-activated anhydrohexitol rings. researchgate.net The resulting hexitol nucleoside has its base in an axial orientation, which is a conformation that avoids unfavorable 1,3-diaxial repulsions. umich.edu

Similarly, L-Hexitol Nucleic Acids (L-HNA) are the mirror-image counterparts, composed of 1',5'-anhydro-L-arabino-hexitol nucleosides. sci-hub.se The synthesis of these enantiomeric monomers, such as those containing adenine (B156593) and thymine (B56734), has been successfully developed, allowing for the preparation and study of L-HNA oligonucleotides as a novel base-pairing system. sci-hub.se

Anhydro Nucleosides in the Synthesis of Branched Nucleosides

Anhydro nucleosides also serve as key intermediates for the creation of nucleosides with branched-chain sugar modifications. A facile synthesis for 3'-C-branched 1,5-anhydrohexitol nucleosides has been developed starting from D-ribose. rsc.org The synthetic route involves several key transformations, including the conversion of a protected pentofuranose (B7776049) sugar into a hexopyranosyl nitrosugar, which then facilitates a carbon-carbon bond formation at the alpha-carbon to create the branch. The final steps involve the removal of the nitro group and the introduction of the nucleobase, often via a Mitsunobu-type alkylation, to yield the target branched anhydrohexitol nucleoside. rsc.org This methodology provides access to a new class of nucleoside analogs with potential therapeutic applications.

Influence of this compound Incorporation on Nucleic Acid Duplex Stability

The incorporation of anhydro nucleosides, particularly in the form of HNA, has a significant impact on the stability of nucleic acid duplexes. HNA is capable of forming highly stable and selective duplexes with itself, DNA, and, most notably, RNA. umich.edu Studies have consistently shown that HNA/RNA duplexes are exceptionally stable, often more so than the corresponding natural DNA/RNA or DNA/DNA duplexes. biosyn.comresearchgate.net This enhanced stability is attributed to the pre-organized structure of the HNA backbone, which favors an A-type helical geometry, similar to that of dsRNA. researchgate.net

The order of duplex stability is generally found to be HNA/HNA > HNA/RNA > HNA/DNA. researchgate.net The increase in melting temperature (Tm), a measure of duplex stability, upon incorporating HNA monomers into an oligonucleotide can be substantial. For example, a homopurine HNA dodecamer can increase the Tm by +3.0°C per modification when paired with a complementary RNA strand. researchgate.net The stability can be further fine-tuned by introducing modified bases into the HNA sequence. osti.gov

| Duplex | Tm (°C) per modification (ΔTm) | Reference |

|---|---|---|

| HNA/RNA (homopurine) | +3.0 | researchgate.net |

| HNA/RNA (general) | +0.6 to +2.5 | kuleuven.be |

| Altritol Nucleic Acid (ANA)/RNA | +0.7 to +2.8 | kuleuven.be |

| 3'-O-methylated ANA (MANA)/RNA | +1.1 to +3.5 | kuleuven.be |

| Cyclohexene Nucleic Acid (CeNA)/RNA | Increase noted | researchgate.net |

| 2',5'-anhydro-mannitol oligo/DNA | Slight decrease (-1.6°C total) | nih.gov |

Tm values are dependent on sequence, buffer conditions, and the number of modifications.

Non-Enzymatic Oligomerization Involving Anhydro Nucleosides

Anhydro nucleosides have been identified as crucial intermediates in plausible prebiotic pathways for the synthesis of nucleic acids. In scenarios mimicking the early Earth, the reaction of ribose aminooxazoline with cyanoacetylene (B89716) yields an anhydrocytidine intermediate. rsc.orgnih.govnih.gov This intermediate is a key step in a high-yielding route to pyrimidine β-ribonucleosides, which involves a highly efficient photoanomerization process. nih.gov

Furthermore, HNA has demonstrated the ability to support efficient information transfer in non-enzymatic, template-directed oligomerization reactions. researchgate.net In model systems, HNA templates were found to be superior to DNA templates in guiding the synthesis of complementary oligonucleotides from activated monomers like nucleoside-5'-phosphoro-2-methyl imidazolides. researchgate.net This suggests that HNA-like structures could have played a role in the early stages of molecular evolution, facilitating the replication and transfer of genetic information before the advent of protein enzymes. These findings support the idea that the first genetic polymers may have been heterogeneous, with this compound-based systems coexisting with and potentially facilitating the emergence of RNA. nih.gov

Biochemical Recognition and Mechanistic Studies of Anhydro Nucleosides

Enzymatic Substrate Specificity and Inhibition Profiles

The rigid structure of anhydro nucleosides, resulting from the anhydro linkage, profoundly affects their ability to be recognized and processed by cellular enzymes. This section explores the substrate specificity and inhibitory profiles of anhydro nucleosides against key enzymes in nucleotide metabolism.

Interaction with Nucleoside Kinases and Phosphorylation Pathways

The phosphorylation of nucleosides is a critical step in their activation to the corresponding mono-, di-, and triphosphates, which are the active forms for nucleic acid synthesis and other metabolic processes. This cascade of reactions is catalyzed by nucleoside kinases. The unique structure of anhydro nucleosides, however, often hinders their recognition by these kinases.

The initial phosphorylation step is typically the rate-limiting factor in the activation of nucleoside analogs. The substrate specificity of nucleoside monophosphate kinases is a key determinant in this pathway. These enzymes are responsible for converting monophosphates to diphosphates and are also crucial for the pharmacological activation of many therapeutic nucleoside analogs. Human tissues express several nucleoside monophosphate kinases, including thymidylate kinase, uridylate-cytidylate kinase, and various isozymes of adenylate kinase and guanylate kinase.

Following the initial phosphorylation, nucleoside diphosphate (B83284) kinases (NDPKs) catalyze the final step, transferring a phosphate (B84403) group from a nucleoside triphosphate (usually ATP) to a nucleoside diphosphate to form the active triphosphate. NDPKs generally exhibit broad substrate specificity, accepting both purine (B94841) and pyrimidine (B1678525) as well as oxy- and deoxyribonucleotides. However, modifications in the sugar moiety, such as the anhydro linkage, can significantly impact their affinity and the rate of phosphorylation. The 3'-hydroxyl group of the nucleotide plays a crucial role in the catalytic mechanism of NDPK, and its absence or altered orientation in anhydro nucleosides can lead to poor substrate recognition.

Recognition by DNA and RNA Polymerases and Reverse Transcriptases

DNA and RNA polymerases are responsible for the synthesis of nucleic acids, using nucleoside triphosphates as building blocks. Reverse transcriptases, found in retroviruses, synthesize DNA from an RNA template. The ability of these enzymes to incorporate anhydro nucleoside triphosphates is a critical determinant of the potential of these analogs as antiviral or anticancer agents.

Studies with α-L-threofuranosyl nucleic acids (TNA), a type of this compound, have provided insights into their recognition by polymerases. For both Vent (exo-) DNA polymerase and HIV reverse transcriptase, the Michaelis-Menten constant (Km) for the incorporation of threosylthymidine triphosphate (tTTP) was found to be higher, and the catalytic rate (kcat) was lower compared to their natural counterparts. This indicates that while incorporation is possible, it is less efficient. In contrast, T7 RNA polymerase has been shown to be unable to recognize TNA building blocks.

The table below summarizes the kinetic parameters for the incorporation of tTTP by Vent (exo-) DNA polymerase and HIV reverse transcriptase compared to the natural substrate, dTTP.

| Enzyme | Substrate | Km (µM) | kcat (min-1) | kcat/Km (min-1µM-1) |

| Vent (exo-) DNA Polymerase | dTTP | 0.4 ± 0.1 | 1.8 ± 0.1 | 4.5 |

| tTTP | 4.0 ± 0.8 | 0.057 ± 0.004 | 0.014 | |

| HIV Reverse Transcriptase | dTTP | 2.5 ± 0.3 | 0.28 ± 0.01 | 0.11 |

| tTTP | 11 ± 1 | 0.011 ± 0.0003 | 0.001 |

Data compiled from studies on threosyl nucleotide recognition by polymerases.

Anhydrohexitol nucleoside triphosphates (hNTPs), which have a six-membered ring, have also been investigated as substrates for various reverse transcriptases. Enzymes such as AMV, M-MLV, M-MLV (H-), RAV2, and HIV-1 reverse transcriptases can recognize hNTPs and incorporate a single analog nucleotide. However, only the dimeric enzymes, RAV2 and HIV-1 reverse transcriptases, were able to extend the primer with additional anhydrohexitol units. Kinetic studies with the M184V mutant of HIV-1 reverse transcriptase showed that the incorporation of 1,5-anhydrohexitol-ATP had an increased Km value, while 1,5-anhydrohexitol-TTP had a slightly decreased Km value compared to their natural counterparts.

Impact on Ribonucleotide Reductase Activity

Ribonucleotide reductase (RNR) is a crucial enzyme that catalyzes the conversion of ribonucleoside diphosphates to deoxyribonucleoside diphosphates, the building blocks for DNA synthesis. The activity of RNR is tightly regulated to maintain a balanced supply of dNTPs, which is essential for the fidelity of DNA replication and repair.

Currently, there is a lack of specific research findings detailing the direct impact of anhydro nucleosides on the activity of ribonucleotide reductase. The unique conformational constraints of anhydro nucleosides could potentially interfere with their binding to the active or allosteric sites of RNR, thereby acting as inhibitors. However, without dedicated studies, the nature and extent of this interaction remain speculative. Further research is needed to elucidate whether anhydro nucleosides or their phosphorylated derivatives can modulate RNR activity and influence the cellular pool of deoxyribonucleotides.

Studies on Purine Nucleoside Phosphorylase and Uridine (B1682114) Phosphorylase Inhibition

Purine nucleoside phosphorylase (PNP) and uridine phosphorylase (UP) are key enzymes in the purine and pyrimidine salvage pathways, respectively. They catalyze the reversible phosphorolysis of nucleosides to the corresponding base and ribose-1-phosphate. Inhibition of these enzymes can potentiate the effects of certain chemotherapeutic agents.

Anhydropyrimidine nucleosides have been extensively studied as inhibitors of uridine phosphorylase. The fixed conformation of these molecules, particularly the N-glycosidic torsion angle, is a critical determinant of their inhibitory potency. For instance, 2,2'-anhydro-5-ethyluridine is a potent competitive inhibitor of UP, while 2,3'- and 2,5'-anhydro-2'-deoxy-5-ethyluridine exhibit significantly higher Ki values, indicating much weaker inhibition. nih.gov This difference is attributed to the deviation of the N-glycosidic torsion angle in the latter compounds from the optimal conformation for binding to the enzyme's active site. nih.gov

The table below presents the inhibition constants (Ki) for various anhydro nucleosides against uridine phosphorylase.

| Inhibitor | Ki (µM) | Type of Inhibition |

| 2,2'-Anhydro-5-ethyluridine | 0.07 | Competitive |

| 2,3'-Anhydro-5-ethyluridine | >1000 | - |

| 2,3'-Anhydro-2'-deoxy-5-ethyluridine | - | - |

| 2,5'-Anhydro-2'-deoxy-5-ethyluridine | - | - |

Data from studies on pyrimidine derivative inhibition of uridine phosphorylase. bibliotekanauki.pl

While the inhibition of uridine phosphorylase by anhydro nucleosides is well-documented, there is a notable lack of specific studies on the inhibition of purine nucleoside phosphorylase by anhydro-purine nucleosides.

Molecular Mechanisms of Cellular Uptake and Metabolic Activation

The therapeutic efficacy of nucleoside analogs, including anhydro nucleosides, is dependent on their ability to enter target cells and undergo metabolic activation. The hydrophilic nature of many nucleosides necessitates carrier-mediated transport across the cell membrane. However, the development of lipophilic prodrugs offers a strategy to bypass these transport systems.

Transporter-Independent Uptake of this compound Prodrugs

To overcome the limitations of transporter-dependent uptake and to enhance the intracellular concentration of nucleoside analogs, various prodrug strategies have been developed. These approaches involve masking the polar functional groups of the parent nucleoside with lipophilic moieties, thereby increasing the molecule's ability to passively diffuse across the cell membrane.

Once inside the cell, these lipophilic prodrugs are designed to be cleaved by intracellular enzymes, such as esterases, to release the active nucleoside analog. This "Trojan horse" strategy can bypass resistance mechanisms that involve the downregulation or mutation of nucleoside transporters. The design of these prodrugs often involves the attachment of fatty acid chains or other lipophilic groups to the sugar or base moiety of the this compound.

The cycloSal-pronucleotide approach is another sophisticated method for the intracellular delivery of phosphorylated nucleoside metabolites. In this strategy, a lipophilic salicyl alcohol is covalently attached to the phosphate groups of the nucleotide. After passive diffusion into the cell, a chemically triggered hydrolysis mechanism selectively releases the nucleotide. This method has the potential to deliver this compound monophosphates, diphosphates, or even triphosphates directly into the cell, bypassing the often inefficient and rate-limiting enzymatic phosphorylation steps.

Intracellular Metabolism to Active Nucleotide Triphosphates

Anhydro nucleosides, to exert their biological effects, must first be converted into their active triphosphate forms within the cell. This process of intracellular phosphorylation is a critical step that determines the potency and spectrum of their activity. The metabolic pathway typically involves a series of enzymatic reactions catalyzed by cellular kinases.

Once the monophosphate is formed, it is successively phosphorylated to the diphosphate and then to the triphosphate by nucleoside monophosphate and diphosphate kinases, respectively. nih.gov Studies with various nucleoside analogs have shown that the efficiency of these subsequent phosphorylation steps can also influence the intracellular concentration of the active triphosphate metabolite. For example, in the metabolism of 2′,3′-didehydro-3′-deoxy-4′-ethynylthymidine (4′-Ed4T), the formation of the triphosphate is dependent on the activity of phosphoglycerate kinase (PGK). nih.gov The intracellular half-life of the resulting triphosphate form is a key determinant of the persistent antiviral or anticancer activity of the parent this compound. nih.govnih.gov

The table below summarizes the key enzymes involved in the intracellular phosphorylation of anhydro nucleosides.

| Step | Enzyme | Substrate | Product |

| 1 | Nucleoside Kinase (e.g., Thymidine (B127349) Kinase) | This compound | This compound monophosphate |

| 2 | Nucleoside Monophosphate Kinase | This compound monophosphate | This compound diphosphate |

| 3 | Nucleoside Diphosphate Kinase | This compound diphosphate | This compound triphosphate |

Interference with Nucleic Acid Synthesis and Repair Mechanisms

The active triphosphate forms of anhydro nucleosides interfere with the synthesis and repair of nucleic acids through several distinct mechanisms. By mimicking natural deoxynucleoside triphosphates (dNTPs), they can be recognized by DNA polymerases and incorporated into the growing DNA chain, leading to the disruption of DNA replication and the induction of cellular stress responses.

Chain Termination Mechanisms at the Polymerase Level

A primary mechanism by which many this compound triphosphates exert their cytotoxic effect is through chain termination during DNA synthesis. Once incorporated into the growing DNA strand by a DNA polymerase, the absence of a conventional 3'-hydroxyl group on the sugar ring of the this compound prevents the formation of a phosphodiester bond with the next incoming nucleotide. This effectively halts further elongation of the DNA chain. nih.gov

This mechanism is exemplified by the action of the triphosphate form of 1-β-D-arabinofuranosylcytosine (ara-CTP), an analog of deoxycytidine triphosphate. The arabinose sugar in ara-CTP has a 2'-hydroxyl group in the trans position relative to the 3'-hydroxyl group, which creates steric hindrance within the active site of DNA polymerase, thereby terminating chain elongation. Studies have shown that the incorporation of such analogs at the 3'-terminus of a growing DNA chain prevents further extension by DNA polymerase. nih.gov

Competitive Inhibition of Enzyme Substrates

In addition to acting as chain terminators upon incorporation, this compound triphosphates can also act as competitive inhibitors of DNA polymerases. In this mechanism, the this compound triphosphate competes with the natural dNTP for binding to the active site of the polymerase. nih.gov

The following table provides a simplified representation of the kinetic parameters involved in competitive inhibition.

| Parameter | Description | Effect of Competitive Inhibitor |

| Vmax | Maximum rate of reaction | Unchanged |

| Km | Substrate concentration at half Vmax | Increased |

| Ki | Inhibition constant | Represents the affinity of the inhibitor for the enzyme |

Disruption of DNA Replication Fork Progression

The incorporation of anhydro nucleosides or the depletion of the natural dNTP pool due to competitive inhibition can lead to the stalling of DNA replication forks. nih.gov A replication fork is the site where active DNA replication occurs, and its smooth progression is essential for the complete and accurate duplication of the genome.

When a DNA polymerase encounters a DNA template containing an incorporated this compound, the polymerase may pause or dissociate, leading to a stalled replication fork. nih.gov Similarly, a significant imbalance in the dNTP pools caused by competitive inhibition can also slow down or halt the progression of the replication fork due to insufficient availability of the required building blocks for DNA synthesis. nih.gov Prolonged stalling of replication forks can lead to their collapse, which can generate DNA double-strand breaks and other chromosomal aberrations, posing a significant threat to genomic integrity. nih.gov

Activation of DNA Damage Response Pathways

The disruption of DNA replication and the generation of DNA lesions, such as stalled or collapsed replication forks, trigger the activation of the DNA damage response (DDR) pathways. nih.gov The DDR is a complex signaling network that senses DNA damage and coordinates cell cycle arrest, DNA repair, and, if the damage is too severe, apoptosis.

Key kinases in the DDR pathway, such as Ataxia Telangiectasia Mutated (ATM) and Ataxia Telangiectasia and Rad3-related (ATR), are activated in response to different types of DNA damage. nih.govnih.gov The ATR-Chk1 pathway is particularly responsive to single-stranded DNA that is generated at stalled replication forks. nih.govnih.gov The activation of ATR leads to the phosphorylation of the downstream kinase Chk1, which in turn phosphorylates various targets to halt cell cycle progression and promote DNA repair. nih.gov The accumulation of DNA damage due to the action of anhydro nucleosides can thus lead to a sustained activation of these DDR pathways, ultimately determining the fate of the cell.

Enzymatic Compatibility Studies with Engineered Enzymes

The unique structural features of anhydro nucleosides often make them poor substrates for natural DNA polymerases. nih.gov However, the field of protein engineering has provided tools to modify the properties of these enzymes to enhance their ability to incorporate unnatural nucleotides, including anhydro nucleosides.

Directed evolution and rational design strategies have been employed to create engineered DNA polymerases with altered active sites that can accommodate the modified sugar moieties of anhydro nucleosides. nih.govresearchgate.net For example, mutations in the "steric gate" residue of a DNA polymerase, which normally serves to exclude ribonucleotides, can be altered to allow the incorporation of nucleotides with modified sugars. nih.gov

These engineered polymerases are valuable tools for various biotechnological applications, including the synthesis of modified nucleic acids and the development of novel sequencing technologies. By studying the compatibility of anhydro nucleosides with a panel of engineered enzymes, researchers can gain insights into the structural determinants of substrate recognition and catalysis by DNA polymerases. Furthermore, engineered polymerases that can efficiently incorporate anhydro nucleosides could be utilized in synthetic biology to create novel genetic systems with expanded chemical functionalities. nih.gov

Future Directions and Emerging Research Avenues

Development of Novel Anhydro Nucleoside Architectures with Unique Chemical Reactivity

The synthesis of novel this compound architectures is a burgeoning area of research, aimed at creating molecules with constrained conformations and unique reactivity patterns. These efforts are largely focused on bicyclic, bridged, and spirocyclic systems, which lock the sugar moiety into specific puckers, thereby influencing their biological activity and chemical stability.

Bicyclic and Bridged Anhydro Nucleosides:

Recent synthetic efforts have produced a variety of bicyclic anhydro nucleosides. For instance, 3,6-anhydro bicyclic nucleosides have been efficiently synthesized from 1,2;5,6-di-O-isopropylidene-D-glucose. nih.govwikipedia.org These conformationally restricted analogues are being explored for their potential as antiviral agents. nih.govwikipedia.org Another innovative design is the hydroxamate-bridged nucleic acid (HxNA), which contains a six-membered perhydro-1,2-oxazin-3-one ring. This structure introduces a carbonyl group and an N-O linkage into the bridge, restricting the flexibility of the sugar moiety. nih.gov A remarkable property of HxNA-modified oligonucleotides is the gradual opening of the bridge at the 3'-end when exposed to a 3'-exonuclease, which then halts further digestion, suggesting a potential "switch" for generating highly nuclease-resistant oligonucleotides. nih.gov Furthermore, a novel cytosine anhydro-nucleoside featuring two oxygen bridges between the base and the sugar (2,5'; 2,6'-dianhydro) has been reported, representing a unique and highly constrained architecture. mdpi.com

"Double-headed" nucleosides, where an additional nucleobase is attached to the sugar ring, have also been synthesized using anhydro nucleosides as key intermediates. researchgate.netcancer.gov For example, the formation of a 2,2'-anhydro nucleoside can precede the introduction of a second base at the C2' position. researchgate.net These complex structures are being investigated for their ability to modulate the secondary structure of nucleic acids. researchgate.net

| Architecture | Key Features | Potential Application |

| 3,6-Anhydro Bicyclic Nucleoside | Conformationally restricted sugar moiety. | Antiviral agents. |

| Hydroxamate-Bridged Nucleic Acid (HxNA) | Six-membered perhydro-1,2-oxazin-3-one ring; bridge can be opened by exonuclease. | Nuclease-resistant oligonucleotides for antisense therapy. |

| 2,5'; 2,6'-Dithis compound | Two oxygen bridges between the base and sugar. | Probes for studying nucleic acid structure and function. |

| Double-Headed Nucleoside | An additional nucleobase attached to the sugar ring. | Modulation of nucleic acid secondary structures. |

Spirocyclic Anhydro Nucleosides:

Spirocyclic nucleosides, where a ring system shares a single atom with the sugar ring, represent another class of conformationally constrained analogues. The synthesis of these complex molecules is an active area of research, with various strategies being developed to introduce the spirocyclic moiety at different positions of the sugar. While not always directly anhydro nucleosides themselves, their synthesis often involves principles of intramolecular cyclization and constrained ring systems that are conceptually related to this compound chemistry. The rigid three-dimensional structure of spirocyclic nucleosides makes them attractive candidates for influencing the sugar pucker and, consequently, their biological properties. nih.gov

Computational Modeling for Predictive Design of this compound Analogs

Computational modeling has become an indispensable tool in modern drug discovery, enabling the rational design and prediction of the biological activity of novel compounds. For anhydro nucleosides, these in silico methods are particularly valuable for understanding their unique structural constraints and predicting their interactions with biological targets.

Molecular docking is a computational technique used to predict the preferred orientation of a molecule when bound to a receptor. wikipedia.org This method is instrumental in predicting how this compound analogs might fit into the active site of an enzyme. For example, docking studies can reveal key hydrogen bonding and hydrophobic interactions that contribute to binding affinity. Molecular dynamics (MD) simulations provide a more dynamic picture, simulating the movement of atoms and molecules over time. digitellinc.com This allows for the analysis of the conformational landscape of anhydro nucleosides and how their rigid structures influence their binding to a target protein. MD simulations can also help to refine the results of molecular docking by providing insights into the stability of the predicted binding poses. nih.gov

A study on 2'-anhydronucleosides revealed that their solution conformation can differ significantly from that observed in the solid state by X-ray crystallography, highlighting the importance of solution-phase studies and computational simulations to understand their dynamic behavior. tandfonline.com

| Computational Method | Application for Anhydro Nucleosides | Key Insights |

| Molecular Docking | Prediction of binding modes in enzyme active sites. | Identification of key interactions (H-bonds, hydrophobic contacts). |

| Molecular Dynamics (MD) Simulations | Analysis of conformational flexibility and stability of the ligand-protein complex. | Understanding the dynamic behavior and refining docking poses. |

Quantitative Structure-Activity Relationship (QSAR) modeling is a statistical approach that correlates the chemical structure of a series of compounds with their biological activity. researchgate.net For anhydro nucleosides, QSAR models can be developed based on descriptors that specifically capture the unique topological and conformational features imposed by the anhydro bridge. These models can then be used to predict the activity of newly designed analogs, thereby prioritizing synthetic efforts.

The rigid nature of the anhydro linkage simplifies the conformational space that needs to be considered in a QSAR study, potentially leading to more robust and predictive models. Descriptors such as the degree of ring puckering, the distance and angle between the base and the sugar, and electronic properties influenced by the strained ring system can be incorporated into the QSAR model to better understand the structural requirements for biological activity.

Integration of Anhydro Nucleosides into Advanced Chemical Biology Tools

The constrained conformation and unique chemical properties of anhydro nucleosides make them attractive for the development of sophisticated chemical biology tools to probe biological systems.

Anhydro Nucleosides as Chemical Probes:

Anhydro nucleosides can be functionalized to create chemical probes for studying protein-nucleic acid interactions. For instance, the introduction of a photoreactive group can turn an this compound into a photoaffinity labeling probe. nih.govresearchgate.netbohrium.com Upon photoactivation, this probe can covalently cross-link to its target protein, allowing for the identification of binding partners. The rigid structure of the this compound can help to position the photoreactive group precisely within the binding site, leading to more specific cross-linking.

Furthermore, fluorescent this compound analogs can be synthesized to serve as probes for monitoring nucleic acid structure and dynamics. nih.govnih.govmdpi.comcancer.govdigitellinc.com The constrained sugar conformation can influence the local environment of the fluorophore, potentially leading to environmentally sensitive fluorescent responses that can report on changes in nucleic acid conformation or binding events.

Anhydro Nucleosides in Oligonucleotide Synthesis and Cross-linking:

The incorporation of anhydro nucleosides into oligonucleotides can impart unique properties to the resulting nucleic acid strand. For example, 1,5-anhydro-2-deoxy-D-altritol oligonucleotides have been synthesized as conformationally restricted analogues of RNA. tandfonline.com The rigid hexitol (B1215160) moiety in these structures mimics the 3'-endo conformation of natural ribonucleosides, which can enhance their hybridization properties with complementary RNA strands, making them promising candidates for antisense applications. tandfonline.com

Anhydro nucleosides can also be designed as cross-linking agents within or between nucleic acid strands. nih.govnih.govresearchgate.netyoutube.com The inherent reactivity of the strained anhydro linkage can be exploited to form covalent bonds with adjacent bases or with proteins that bind to the modified nucleic acid. This can be a powerful tool for studying the three-dimensional structure of nucleic acids and their complexes.

| Application | This compound Feature Utilized | Potential Outcome |